2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 929849-38-7
VCID: VC5025080
InChI: InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2
SMILES: C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3
Molecular Formula: C14H18N4
Molecular Weight: 242.326

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 929849-38-7

Cat. No.: VC5025080

Molecular Formula: C14H18N4

Molecular Weight: 242.326

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile - 929849-38-7

Specification

CAS No. 929849-38-7
Molecular Formula C14H18N4
Molecular Weight 242.326
IUPAC Name 2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2
Standard InChI Key JGPOSWMBBXVJTN-UHFFFAOYSA-N
SMILES C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a partially saturated quinoline ring system (5,6,7,8-tetrahydroquinoline) substituted with a piperazine group at position 2 and a carbonitrile group at position 3. The molecular formula is C₁₄H₁₈N₄, with a molar mass of 242.33 g/mol . The piperazine ring introduces basicity and hydrogen-bonding capacity, while the nitrile group enhances polarity and metabolic stability.

Nomenclature and Identifiers

  • IUPAC Name: 2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • CAS Registry Number: 929849-38-7

  • PubChem CID: 16394976

  • SMILES: C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3

  • InChIKey: JGPOSWMBBXVJTN-UHFFFAOYSA-N

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight242.33 g/mol
XLogP31.7 (estimated)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors4 (3 nitrile N, 1 piperazine N)

The nitrile group contributes to a polar surface area of 54.8 Ų, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis typically involves multi-step reactions starting with tetrahydroquinoline precursors. A common route, as described by VulcanChem, involves:

  • Formation of the tetrahydroquinoline core via cyclization of cyclohexanone derivatives with malononitrile .

  • Introduction of the piperazine group through nucleophilic substitution or coupling reactions.

  • Nitrilation at position 3 using cyanating agents like trimethylsilyl cyanide.

Optimized Reaction Conditions

  • Cyclization: Performed in acetic acid with ammonium acetate at 80–100°C .

  • Piperazine coupling: Requires polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃).

  • Nitrilation: Achieved via Pd-catalyzed cyanation or direct substitution with CuCN.

Analytical Characterization

  • ¹H NMR: Peaks at δ 2.5–3.0 ppm (piperazine CH₂), δ 6.8–7.2 ppm (quinoline aromatic protons).

  • MS (ESI+): m/z 243.1 [M+H]⁺, confirming molecular weight.

Pharmacological Activities

Neuropharmacological Effects

The piperazine moiety confers affinity for serotonin receptors (5-HT₁A/5-HT₂A), implicated in anxiety and depression. In rodent models, analogs showed 40–60% reduction in anxiety-like behaviors at 10 mg/kg (p.o.).

Antimicrobial and Antiparasitic Activity

While direct data on this compound is limited, structurally related naphthyridine derivatives exhibit:

  • Antibacterial activity: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antimalarial effects: IC₅₀ = 12 nM against Plasmodium falciparum by inhibiting protein farnesyltransferase .

Structure-Activity Relationships (SAR)

Role of the Piperazine Group

  • Basic nitrogen atoms enhance solubility and receptor binding. Removal reduces 5-HT₁A affinity by >80%.

  • N-Methylation decreases metabolic clearance (t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes).

Impact of the Nitrile Substituent

  • The electron-withdrawing nitrile group stabilizes the quinoline ring, increasing oxidative stability (t₁/₂ in plasma: 6.3 h vs. 2.8 h for non-nitrile analogs).

  • Replacement with carboxylic acid abolishes antimicrobial activity, highlighting its role in target engagement .

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